

Spectroscopic Profile of 2,4-Difluoro-5-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Difluoro-5-methoxyaniline

Cat. No.: B1319728

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2,4-Difluoro-5-methoxyaniline** (CAS Number: 98446-51-6). The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While direct experimental spectra for this specific compound are not widely published in public databases, this document compiles expected spectroscopic characteristics based on data from analogous compounds and outlines detailed experimental protocols for obtaining and analyzing such data. Spectroscopic data for this compound may be available upon request from commercial suppliers such as BLD Pharm, Apollo Scientific, and Alachem.

Compound Identification

Compound Name	2,4-Difluoro-5-methoxyaniline
CAS Number	98446-51-6
Molecular Formula	C ₇ H ₇ F ₂ NO
Molecular Weight	159.13 g/mol
Structure	Chemical structure of 2,4-Difluoro-5-methoxyaniline

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,4-Difluoro-5-methoxyaniline**. These predictions are derived from the analysis of structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~ 6.8 - 7.2	Doublet of Doublets (dd)	J(H,F) ≈ 8-10, J(H,H) ≈ 2-3	Aromatic H
~ 6.5 - 6.7	Doublet of Doublets (dd)	J(H,F) ≈ 10-12, J(H,H) ≈ 2-3	Aromatic H
~ 3.8 - 4.0	Singlet (s)	-	-OCH ₃
~ 3.6 - 4.2	Broad Singlet (br s)	-	-NH ₂

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) (ppm)	Multiplicity (due to C-F coupling)	Assignment
~ 150 - 155	Doublet (d)	C-F
~ 145 - 150	Doublet (d)	C-F
~ 135 - 140	Singlet (s)	C-OCH ₃
~ 125 - 130	Singlet (s)	C-NH ₂
~ 100 - 115	Doublet of Doublets (dd)	Aromatic CH
~ 95 - 105	Doublet of Doublets (dd)	Aromatic CH
~ 55 - 60	Singlet (s)	-OCH ₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (two bands)	N-H stretch (asymmetric and symmetric)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2950	Medium	Aliphatic C-H stretch (-OCH ₃)
1600 - 1650	Strong	N-H bend
1500 - 1550	Strong	Aromatic C=C stretch
1200 - 1300	Strong	Aryl C-O stretch
1000 - 1200	Strong	C-F stretch

MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
159	High	[M] ⁺ (Molecular Ion)
144	Medium	[M - CH ₃] ⁺
116	Medium	[M - CH ₃ - CO] ⁺
Varies	Low to Medium	Other fragments from ring cleavage

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2,4-Difluoro-5-methoxyaniline**.

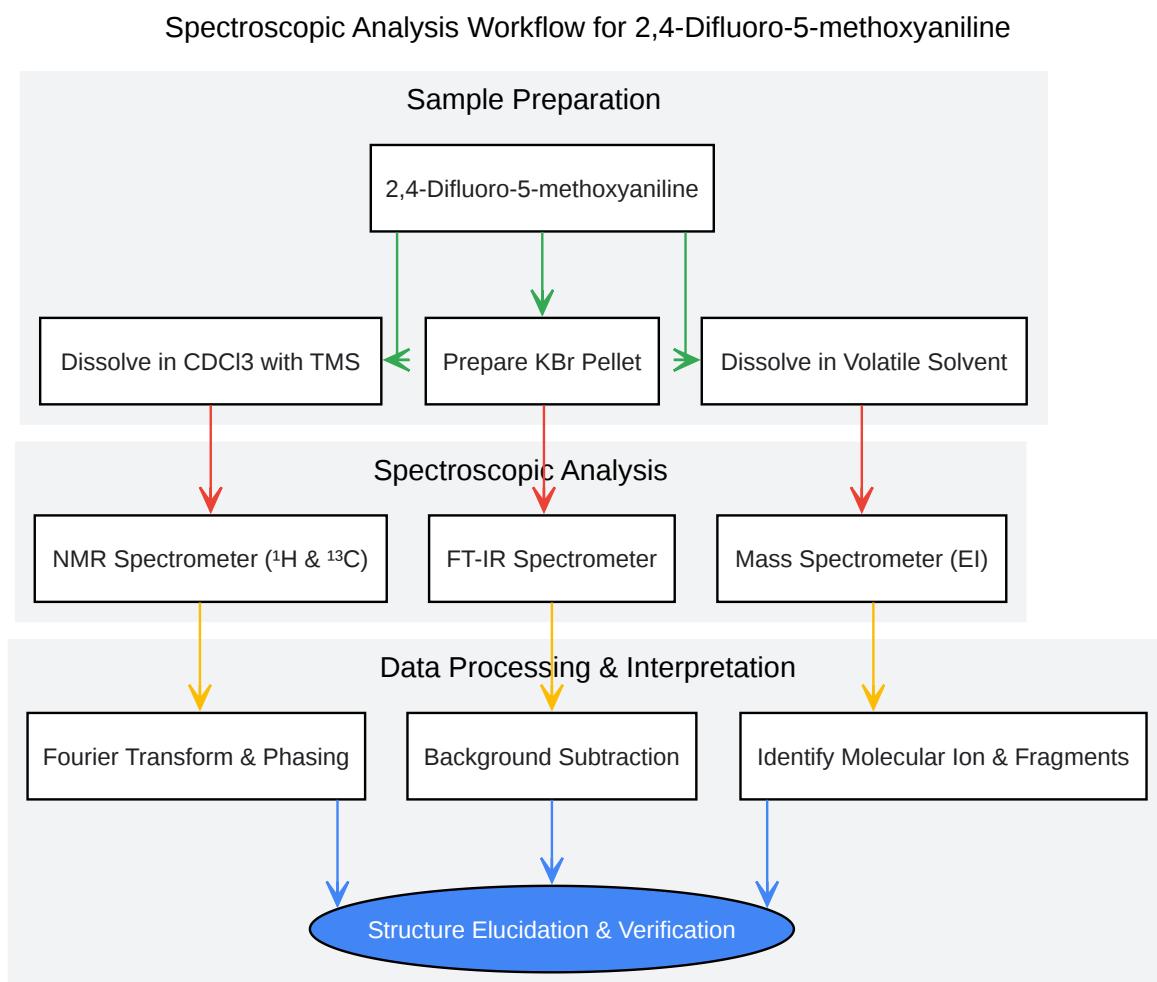
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,4-Difluoro-5-methoxyaniline** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Accumulate 8-16 scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

- Accumulate a larger number of scans (e.g., 128-1024) due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent signal for ^{13}C NMR.
 - Integrate signals and determine coupling constants from the ^1H NMR spectrum.

FT-IR Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method is recommended.
 - Thoroughly grind 1-2 mg of **2,4-Difluoro-5-methoxyaniline** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Compress the mixture in a hydraulic press to form a transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.


Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of **2,4-Difluoro-5-methoxyaniline** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or GC/MS interface.

- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The presence of an odd number of nitrogen atoms will result in an odd nominal mass for the molecular ion, consistent with the Nitrogen Rule.[1]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4-Difluoro-5-methoxyaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Difluoro-5-methoxyaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1319728#spectroscopic-data-of-2-4-difluoro-5-methoxyaniline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com